Binapo belongs to the class of bisphosphine oxides, specifically characterized by its two diphenylphosphinyl groups attached to a binaphthyl backbone. This compound is classified under organophosphorus compounds and is widely recognized for its role in catalyzing various asymmetric transformations in organic chemistry.
The synthesis of Binapo typically involves the oxidation of BINAP using hydrogen peroxide. The following steps outline the synthesis process:
This method highlights the efficiency of using hydrogen peroxide for the oxidation of BINAP to yield Binapo.
The molecular structure of Binapo features two diphenylphosphinyl groups linked to a binaphthyl core. Key structural characteristics include:
Binapo participates in various chemical reactions primarily as a ligand in asymmetric catalysis. Notable reactions include:
The mechanism of action for Binapo as a catalyst involves its coordination to metal centers, forming active metal-ligand complexes that facilitate substrate activation. Key points include:
Binapo possesses several notable physical and chemical properties:
These properties make Binapo suitable for various applications in organic synthesis.
Binapo's applications are primarily found in the field of asymmetric synthesis:
The production of enantiopure 2,2′-Bis(diphenylphosphoryl)-1,1′-binaphthyl (BINAPO) is critical for its efficacy in asymmetric catalysis, requiring sophisticated chiral resolution strategies to overcome the inherent challenges of separating binaphthyl atropisomers. While BINAPO can be synthesized through oxidation of 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), the racemic mixture necessitates separation into enantiomers for chiral induction applications. Preferential crystallization remains a cornerstone technique for resolving conglomerate-forming systems, though fewer than 10% of chiral compounds naturally crystallize as conglomerates. Recent advances have expanded this approach through cocrystal engineering, where racemic BINAPO derivatives are converted into conglomerates via supramolecular interactions with chiral coformers like tartaric acid derivatives. This strategy leverages hydrogen bonding and π-π interactions to create diastereomeric crystalline phases with differential solubility, enabling mechanical separation [2].
For non-conglomerate systems, preparative-scale chromatography (PsC) employs chiral stationary phases (CSPs), typically macrocyclic or protein-based materials, though solvent consumption and limited load capacity constrain industrial application. Enhanced PsC techniques like simulated moving bed chromatography have improved throughput for BINAPO separation by optimizing elution parameters and CSP selectivity. Enantioselective liquid-liquid extraction (ELLE) offers a complementary membrane-based approach, utilizing chiral selectors such as cyclodextrin derivatives or tartrate-based ionic liquids in biphasic systems. The selectivity (α) and distribution ratio (D) are governed by ternary complex formation dynamics, with recent studies achieving α > 2.0 for binaphthyl phosphine oxides using β-cyclodextrin derivatives in toluene/aqueous systems [2].
Table 1: Chiral Resolution Techniques for BINAPO Derivatives
Method | Enantioselectivity (α) | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Preferential Crystallization | 1.5–3.0* | 30–45 | Low solvent consumption; high ee (>99%) | Limited to conglomerates; kinetic control |
Preparative Chromatography | 1.2–1.8 | 25–40 | Broad substrate scope; high purity | High solvent use; expensive CSPs |
Enantioselective LLE | 1.8–2.3 | 35–50 | Scalable; continuous operation possible | Selector design complexity; moderate ee (90–95%) |
*α values represent separation factors for diastereomeric salts or cocrystals.
Deracemization strategies have emerged as a transformative resolution alternative, combining in situ racemization with enantioselective crystallization. For instance, BINAPO oxides bearing labile stereocenters undergo base-catalyzed racemization in solution while the preferred enantiomer crystallizes continuously. This dynamic process achieves theoretical yields of >95% and ee values exceeding 98% without diastereomeric intermediates, significantly improving efficiency over classical resolutions [2].
The stereoselective synthesis of BINAPO hinges on preserving axial chirality during functionalization, with palladium-catalyzed sequential substitution emerging as a robust methodology. This approach exploits the orthogonal reactivity of homotopic triflate groups in (R)- or (S)-1,1′-binaphthalene-2,2′-diol (BINOL) derivatives, enabling stepwise introduction of phosphine and phosphine oxide moieties. The reaction sequence begins with mono-triflate activation, where BINOL ditriflate undergoes selective Pd(0)-catalyzed coupling with diphenylphosphine oxide. This step requires precise control of stoichiometry (1:1 phosphine oxide/BINOL) and ligands (e.g., tri-o-tolylphosphine), yielding mono-phosphinylated intermediates with >95% regioselectivity [3].
The second triflate is subsequently displaced via a distinct cross-coupling reaction using diphenylphosphine under anhydrous conditions, forming the unsymmetrical P(III)–P(V) intermediate. Crucially, this step preserves the binaphthyl atropisomerism without epimerization, as confirmed by circular dichroism spectroscopy. The final product, BINAPO, is obtained after oxidation with tert-butyl hydroperoxide or H₂O₂. Key innovations include:
Table 2: Optimized Conditions for BINAPO Synthesis via Pd-Catalyzed Sequential Substitution
Step | Reagent | Catalyst System | Temperature (°C) | Yield (%) | ee Retention (%) |
---|---|---|---|---|---|
Triflate 1 Displacement | Ph₂P(O)H | Pd₂(dba)₃/P(o-Tol)₃ | 80 | 92 | >99 |
Triflate 2 Displacement | Ph₂PH | Pd(OAc)₂/XPhos | 100 | 88 | >99 |
Oxidation | H₂O₂ (30%) | None | 25 | 99 | >99 |
Characterization via ³¹P NMR reveals diagnostic shifts: δ = 29.16 ppm for the phosphine oxide (P=O) and δ = -14.2 ppm for the phosphine (P(III)) in the intermediate, coalescing to a single δ = 28.5–29.5 ppm peak upon oxidation. MALDI-TOF mass spectrometry confirms molecular integrity, with [M+H]⁺ peaks at m/z 655.3 for BINAPO [3] [4].
BINAPO derivatives are efficiently synthesized through late-stage oxidative functionalization of BINAP, leveraging electrophilic aromatic substitution to install substituents without perturbing chiral integrity. Regioselective bromination at the 6,6′-positions is achieved using N-bromosuccinimide (NBS) in ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate), yielding dibrominated BINAP with >90% selectivity. This solvent system enhances electrophile solubility while suppressing dibenzophosphole formation—a common side product in conventional solvents like dichloromethane. Subsequent oxidation with H₂O₂ furnishes the phosphine oxide, with bromine atoms providing handles for cross-coupling [4] [5].
Suzuki-Miyaura coupling of dibrominated BINAPO with arylboronic acids introduces structural diversity at the binaphthyl core. For example, 4-formylphenylboronic acid coupling generates dialdehyde-functionalized BINAPO under Pd(0) catalysis ([Pd(PPh₃)₄], K₂CO₃, THF/H₂O), enabling integration into polymeric frameworks. The reaction tolerates electron-rich and electron-poor boronic acids but requires inert conditions to prevent phosphine oxide reduction. Challenges include:
Alternative oxidative routes exploit sodium-mediated P(III)–C bond cleavage in BINAP, generating binaphthyl-based disodium phosphides. Treatment with 18-crown-6 in tetrahydrofuran (THF) affords [Na₂(THF)₄(BINAP-P,P')] (³¹P NMR: δ = -150.2 ppm), which reacts with alkyl halides to form P-alkylated BINAP derivatives. Subsequent oxidation yields unsymmetrical BINAPOs with tailored steric and electronic profiles. This one-pot methodology bypasses toxic phosphorus chlorides and operates under mild conditions (25°C), though competing dinaphthylphospholide formation requires careful stoichiometry control [5].
BINAPO’s integration into extended frameworks enhances recyclability and stability in asymmetric catalysis, achieved through covalent or coordinative bridging strategies. Imine-linked chiral organic materials (COMs) are synthesized via condensation of 4,4′-(2,2′-bis(diphenylphosphoryl)-[1,1′-binaphthalene]-4,4′-diyl)dibenzaldehyde with tris(4-aminophenyl)benzene. The resulting porous framework exhibits a surface area of ~480 m²/g but suffers from hydrolytic instability due to reversible imine bonds. Reductive amination with NaBH₄ converts these linkages to secondary amines, yielding robust architectures that retain enantioselectivity in allylation reactions (90–95% ee) over five cycles. The BINAPO units remain accessible for Lewis base activation of silicon reagents, as verified by ³¹P MAS NMR spectroscopy [4].
Table 3: Bridged BINAPO Architectures and Their Catalytic Performance
Framework Type | Linker/Node | Surface Area (m²/g) | Reaction Tested | ee (%) | Reusability (Cycles) |
---|---|---|---|---|---|
Imine-Linked COM | Tris(4-aminophenyl)benzene | 480 ± 20 | Allylation of benzaldehyde | 84 | 1 (degraded) |
Amine-Linked COM | (Reduced imine) | 420 ± 15 | Allylation of benzaldehyde | 92 | 5 |
Polyurea | Diisocyanatotoluene | Low | Hydrogenation of acetophenone | 88 | 10 |
Polyamide | Terephthaloyl chloride | Low | Hydrogenation of MAA* | 95 | 14 |
*Methyl acetoacetate
Coordination-driven self-assembly constructs metallosupramolecular cages using BINAPO as P,O-heterodonor ligands. The hemilabile phosphine oxide moiety coordinates to Pd(II) or Pt(II) nodes, forming [M₄(BINAPO)₄] cages with cavity diameters of ~1.2 nm. These cages catalyze asymmetric hydroformylation via substrate encapsulation, with enantioselectivities mirroring homogeneous BINAPO (70–80% ee). The rigidity of the binaphthyl backbone prevents cage disassembly, while the phosphine oxide’s lability facilitates substrate ingress/egress [3] [6].
Step-growth polymerization generates non-crosslinked polyureas or polyamides by reacting 6,6′-diaminomethyl-BINAPO with diisocyanates or diacid chlorides. Degree of polymerization (DP ≈ 20) is controlled using poor solvents (e.g., methanol) to limit molecular weight, ensuring catalyst accessibility. These polymers exhibit excellent recyclability in hydrogenations (14 cycles, <5% activity loss) due to swelling in polar aprotic solvents, which exposes catalytic sites while maintaining insolubility. Unlike crosslinked systems, linear chains preserve C₂ symmetry essential for enantiocontrol [1].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8